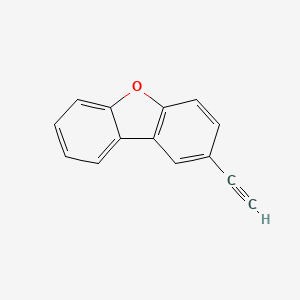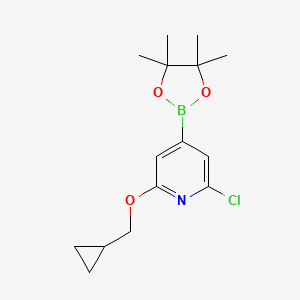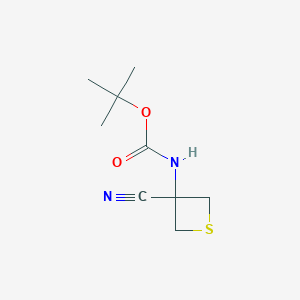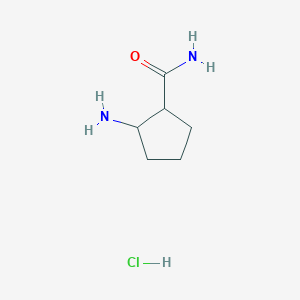
(trans,trans)-4-Allyl-4'-(3,4,5-trifluorophenyl)-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is a complex organic compound characterized by the presence of an allyl group and a trifluorophenyl group attached to a bicyclohexane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Allyl Group: The allyl group can be introduced through a reaction involving allyl bromide and a suitable base.
Attachment of the Trifluorophenyl Group: The trifluorophenyl group is often introduced via a Friedel-Crafts alkylation reaction using trifluorobenzene and an appropriate catalyst.
Cyclohexane Ring Formation: The cyclohexane rings are formed through a series of hydrogenation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted allyl derivatives.
Aplicaciones Científicas De Investigación
(trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of (trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the allyl group may facilitate its reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (trans,trans)-4-Ethyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)
- (trans,trans)-4-Propyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)
- (trans,trans)-4-Pentyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane)
Uniqueness
(trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane) is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity compared to its ethyl, propyl, and pentyl analogs. The trifluorophenyl group also contributes to its unique chemical properties, such as increased lipophilicity and stability.
This detailed article provides a comprehensive overview of (trans,trans)-4-Allyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexane), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H27F3 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
1,2,3-trifluoro-5-[4-(4-prop-2-enylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C21H27F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h2,12-17H,1,3-11H2 |
Clave InChI |
OICAKVPRCZUQJW-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-(Trifluoromethyl)phenyl]thiophene](/img/structure/B12845988.png)

![Methyl [2-(2-amino-5-phenylmethoxyphenyl)phenyl]sulfanylformate](/img/structure/B12845993.png)


![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)

![[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)

